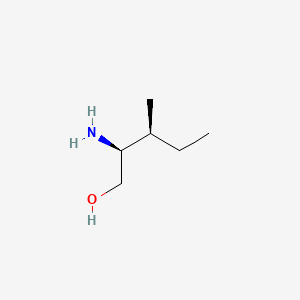

(2S,3S)-2-Amino-3-methyl-1-pentanol

Description

The exact mass of the compound (2S,3S)-2-amino-3-methylpentan-1-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S,3S)-2-Amino-3-methyl-1-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-2-Amino-3-methyl-1-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-3-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQHAQXFSHDMHT-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24629-25-2 | |

| Record name | (2S,3S)-2-Amino-3-methyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24629-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-3-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2S,3S)-2-Amino-3-methyl-1-pentanol chemical properties

An In-depth Technical Guide to the Chemical Properties of (2S,3S)-2-Amino-3-methyl-1-pentanol

This guide provides a comprehensive overview of the chemical and physical properties, safety and handling information, and a general experimental workflow for the characterization of (2S,3S)-2-Amino-3-methyl-1-pentanol. This chiral amino alcohol, also known as L-Isoleucinol, is a valuable building block in synthetic organic chemistry, particularly in the development of chiral auxiliaries, ligands, and pharmaceutical intermediates.

Chemical and Physical Properties

(2S,3S)-2-Amino-3-methyl-1-pentanol is a solid at room temperature with a relatively low melting point.[1] Its chemical structure features two stereocenters, an amino group, and a primary alcohol, which contribute to its reactivity and utility in stereoselective synthesis.

| Property | Value |

| Molecular Formula | C₆H₁₅NO[1][2] |

| Molecular Weight | 117.19 g/mol [2][3] |

| Appearance | Solid[1] |

| Melting Point | 36-39 °C[4] |

| Boiling Point | 97 °C @ 14 mmHg[4] |

| Density | 0.9490 g/cm³ (rough estimate)[4] |

| Refractive Index (n20/D) | 1.4589[4] |

| Specific Rotation ([α]) | +4.5° (c=1.6, EtOH)[4] |

| Flash Point | 213 °F (100.6 °C)[4][5] |

| Topological Polar Surface Area | 46.3 Ų[2][3] |

| CAS Number | 24629-25-2[1][2][4] |

Synonyms: L-Isoleucinol, (2S,3S)-2-amino-3-methylpentan-1-ol, (S)-(+)-Isoleucinol, L-(+)-Isoleucinol, H-Isoleucinol.[1][2]

Spectroscopic Data for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the protons on the carbon backbone, the hydroxyl group, and the amine group. The chemical shifts and coupling constants would be crucial for confirming the connectivity and stereochemistry.

-

¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, and C-H stretches of the alkyl groups.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Safety and Handling

(2S,3S)-2-Amino-3-methyl-1-pentanol is associated with certain hazards and should be handled with appropriate safety precautions. It may cause skin and eye irritation, and respiratory irritation.[3][6]

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation[6][7] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[7] |

| Specific target organ toxicity | Category 3 (Respiratory system) | H335: May cause respiratory irritation[6][7] |

Recommended Personal Protective Equipment (PPE):

Handling and Storage:

Experimental Workflow: Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of (2S,3S)-2-Amino-3-methyl-1-pentanol was not found, a general workflow for the synthesis of chiral amino alcohols from amino acids can be described. The following diagram illustrates a logical sequence for the preparation and analysis of a compound like L-Isoleucinol from its corresponding amino acid, L-Isoleucine.

Caption: General workflow for the synthesis and characterization of a chiral amino alcohol.

Conclusion

(2S,3S)-2-Amino-3-methyl-1-pentanol is a chiral building block with well-defined chemical and physical properties. Its synthesis from L-Isoleucine and subsequent characterization rely on standard organic chemistry techniques. Proper safety measures are essential when handling this compound due to its potential as a skin, eye, and respiratory irritant. The information provided in this guide serves as a valuable resource for researchers and professionals in drug development and chemical synthesis.

References

- 1. 1-Pentanol, 2-amino-3-methyl-, (2S,3S)- | CymitQuimica [cymitquimica.com]

- 2. (2S,3S)-2-Amino-3-methyl-1-pentanol | C6H15NO | CID 2724027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-methylpentan-1-ol | C6H15NO | CID 91202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

A Comprehensive Technical Guide to (2S,3S)-2-Amino-3-methyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2S,3S)-2-Amino-3-methyl-1-pentanol, a chiral amino alcohol with significant applications in pharmaceutical development and asymmetric synthesis. This document covers its core physicochemical properties, detailed synthetic protocols, and its role as a key building block in the synthesis of complex molecules.

Core Identity and Properties

(2S,3S)-2-Amino-3-methyl-1-pentanol, also known as L-Isoleucinol, is a chiral compound derived from the essential amino acid L-isoleucine. Its stereochemistry makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.

-

IUPAC Name: (2S,3S)-2-amino-3-methylpentan-1-ol[1]

-

CAS Number: 24629-25-2[1]

-

Synonyms: L-Isoleucinol, (2S,3S)-(+)-2-Amino-3-methyl-1-pentanol, H-L-Ile-ol[1]

The physicochemical properties of (2S,3S)-2-Amino-3-methyl-1-pentanol are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol [1] |

| Appearance | White crystalline powder or liquid |

| Melting Point | 36-39 °C |

| Boiling Point | 97 °C at 14 mmHg |

| Optical Rotation [α]D | +4.5° (c=1.6, EtOH) |

| Refractive Index (n20/D) | 1.459[2] |

A summary of key quantitative data for L-isoleucine, the precursor to (2S,3S)-2-Amino-3-methyl-1-pentanol, is provided below for reference.

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Specific Optical Rotation [α]D²⁰ | +38.9° to +41.8° (c=4, 6 N HCl)[3][4] |

| Solubility in Water | 41.2 g/L at 25 °C[5] |

Synthesis of (2S,3S)-2-Amino-3-methyl-1-pentanol

The primary and most established method for the synthesis of (2S,3S)-2-Amino-3-methyl-1-pentanol is the reduction of the carboxylic acid group of L-isoleucine.[6] A common and effective reducing agent for this transformation is Lithium Aluminium Hydride (LiAlH₄).

This protocol is a representative method adapted from the synthesis of similar amino alcohols.[7]

Materials:

-

L-Isoleucine

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane

Procedure:

-

An oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

The suspension is cooled in an ice bath. L-isoleucine (1 equivalent) is added portion-wise to control the evolution of hydrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 18-20 hours.

-

The reaction is cooled in an ice bath and quenched by the sequential and careful addition of water, followed by 15% aqueous NaOH, and then water again.

-

The resulting white precipitate of aluminum salts is removed by filtration. The filter cake is washed with dichloromethane.

-

The combined organic filtrates are dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield (2S,3S)-2-Amino-3-methyl-1-pentanol.

Applications in Drug Development

(2S,3S)-2-Amino-3-methyl-1-pentanol serves as a critical chiral building block in the pharmaceutical industry. Its defined stereochemistry is essential for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), ensuring high efficacy and minimizing potential side effects associated with other stereoisomers.[8][9]

Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.[10] Amino alcohols like L-isoleucinol are valuable in this regard for the asymmetric synthesis of complex molecules.[11]

A significant application of derivatives of (2S,3S)-2-Amino-3-methyl-1-pentanol is in the synthesis of the analgesic drug Tapentadol . The stereochemistry of the starting materials is crucial for obtaining the desired (1R,2R) stereoisomer of the final drug.

The following diagram illustrates a synthetic pathway to a key intermediate of Tapentadol, starting from a derivative of (2S,3S)-2-Amino-3-methyl-1-pentanol. This workflow highlights the importance of stereospecific reactions in pharmaceutical manufacturing.[12][13]

References

- 1. (2S,3S)-2-Amino-3-methyl-1-pentanol | C6H15NO | CID 2724027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3S)-2-amino-3-methylpentan-1-ol [stenutz.eu]

- 3. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]

- 4. 2-Amino-3-methylpentan-1-ol | C6H15NO | CID 91202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S)-2-amino-3-methylpentan-1-ol | Benchchem [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2012023147A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]

- 13. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Spectral Data of L-Isoleucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties of L-Isoleucinol, a chiral amino alcohol derived from the essential amino acid L-isoleucine. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data and experimental protocols to support their work.

Physical Properties

L-Isoleucinol, with the chemical formula C₆H₁₅NO, is a versatile building block in organic synthesis, valued for its specific stereochemistry.[1] Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or low melting solid | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| Melting Point | 30-39 °C | [1] |

| Boiling Point | 97 °C at 14 mmHg | [1] |

| Optical Rotation | [α]²⁰/D +4.0° (c = 1.6 in ethanol) | |

| Density | 0.905 g/cm³ | [1] |

| Refractive Index | n20/D 1.4589 | |

| Flash Point | 100 °C | [1] |

| Solubility | Soluble in polar solvents like water, methanol, and ethanol. | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of L-Isoleucinol is expected to show distinct signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amino and hydroxyl groups.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms attached to the nitrogen and oxygen atoms will appear at lower field (higher ppm) due to deshielding effects.

Detailed experimental ¹H and ¹³C NMR data for L-Isoleucinol are not consistently reported in the available literature. Researchers should perform their own NMR analysis for definitive structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of L-Isoleucinol will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 (broad) | O-H stretch | Alcohol hydroxyl group |

| 3400-3250 (medium) | N-H stretch | Primary amine |

| 2960-2850 | C-H stretch | Aliphatic C-H bonds |

| ~1600 | N-H bend | Primary amine |

| 1050-1150 | C-O stretch | Primary alcohol |

Mass Spectrometry (MS)

Mass spectrometry of L-Isoleucinol will show the molecular ion peak and various fragmentation patterns that can be used to confirm its structure. The fragmentation is expected to involve the loss of small molecules such as water, ammonia, and alkyl fragments. The exact m/z values and relative intensities would be determined by the specific ionization technique used.

Experimental Protocols

This section outlines the methodologies for key experiments related to the synthesis and characterization of L-Isoleucinol.

Synthesis of L-Isoleucinol from L-Isoleucine

L-Isoleucinol is typically synthesized by the reduction of the carboxylic acid group of L-isoleucine.

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-isoleucine in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or another suitable hydride, to the suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude L-Isoleucinol can then be purified by distillation under reduced pressure or by recrystallization from an appropriate solvent.

Determination of Melting Point (Capillary Method)

Procedure:

-

Ensure the L-Isoleucinol sample is dry and, if solid, finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a steady rate until the temperature is about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[2]

Measurement of Specific Rotation

Procedure:

-

Accurately weigh a sample of L-Isoleucinol and dissolve it in a known volume of a specified solvent (e.g., ethanol) to prepare a solution of known concentration (c), typically in g/mL.

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell of a known path length (l), usually in decimeters (dm), with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a specific temperature and wavelength (commonly the sodium D-line, 589 nm).

-

Calculate the specific rotation using the formula: [α] = α / (l × c).

Conclusion

This technical guide provides essential physical and spectral data for L-Isoleucinol, along with standardized experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in work involving this important chiral building block. For definitive analysis, it is recommended that researchers generate their own analytical data for their specific samples of L-Isoleucinol.

References

A Comprehensive Technical Guide to the Synthesis of L-Isoleucinol from L-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of L-isoleucinol, a valuable chiral building block, from the readily available amino acid L-isoleucine. The primary focus of this document is the reduction of the carboxylic acid moiety of L-isoleucine to a primary alcohol, yielding L-isoleucinol while preserving the stereochemistry at the α-carbon. This guide details various established reduction methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols.

Introduction to L-Isoleucinol Synthesis

L-isoleucinol, also known as (2S,3S)-2-amino-3-methyl-1-pentanol, is a chiral amino alcohol that serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structural relationship to the essential amino acid L-isoleucine makes it an attractive synthon for the introduction of a specific chiral motif. The conversion of L-isoleucine to L-isoleucinol is a fundamental transformation in organic synthesis, primarily achieved through the reduction of the carboxylic acid group. A variety of reducing agents and reaction conditions have been explored to achieve this transformation efficiently and with high fidelity, ensuring the retention of the original stereochemistry.

The primary challenge in this synthesis is the selective reduction of the carboxylic acid in the presence of the amino group, which can be addressed by using appropriate protecting groups or by employing specific reducing agents that are compatible with unprotected amino acids. This guide will explore the most common and effective methods for this synthesis.

Comparative Data on Reduction Methods

Several methods have been successfully employed for the synthesis of L-isoleucinol from L-isoleucine. The choice of method often depends on factors such as scale, desired purity, and the availability of reagents and equipment. The following table summarizes the quantitative data for the most prominent reduction methods.

| Method | Reducing Agent System | Solvent | Reaction Time | Yield (%) | Key Considerations | Reference |

| Method 1 | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 16 hours (reflux) | 73-75 (for L-valinol, analogous reaction) | Standard, powerful reducing agent. Requires anhydrous conditions and careful handling due to its pyrophoric nature. | [1] |

| Method 2 | Sodium Borohydride (NaBH₄) and Iodine (I₂) | Tetrahydrofuran (THF) | Overnight (reflux) | 75 | A safer alternative to LiAlH₄. The in-situ generated diborane is the active reducing species. | [2] |

| Method 3 | 1,1'-Carbonyldiimidazole (CDI) and Sodium Borohydride (NaBH₄) | Not specified | 30 minutes | Good to excellent | A convenient one-pot synthesis with retention of optical purity. The amino acid is activated with CDI before reduction. | [3] |

| Method 4 | Sodium Borohydride (NaBH₄) and Nickel(II) Chloride (NiCl₂) | Water | Not specified | High | Transition metal-mediated reduction in an aqueous medium, offering a potentially greener alternative. | [4] |

| Method 5 | Borane-Methyl Sulfide (BMS) and Boron Trifluoride Etherate (BF₃·OEt₂) | Tetrahydrofuran (THF) | 18 hours (reflux) | Not specified for L-isoleucinol, but general for amino acids | Another alternative to LiAlH₄, but the use of BMS is associated with a strong odor. | [1][5] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of L-isoleucinol using two common and effective methods.

Method 2: Sodium Borohydride and Iodine Reduction

This procedure is adapted from a general method for the reduction of amino acids.[2]

Materials:

-

L-Isoleucine

-

Sodium Borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

20% Aqueous Potassium Hydroxide (KOH)

-

Methyl-tert-butyl ether (MTBE)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a dry, argon-purged round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-isoleucine (e.g., 10 mmol) and sodium borohydride (e.g., 38 mmol) in anhydrous THF (e.g., 40 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Prepare a solution of iodine (e.g., 15 mmol) in anhydrous THF (e.g., 10 mL).

-

Slowly add the iodine solution to the stirred suspension of L-isoleucine and NaBH₄ via an addition funnel.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux overnight.

-

Cool the reaction mixture to room temperature and carefully quench the reaction by the dropwise addition of methanol (e.g., 6 mL).

-

Remove the solvent in vacuo using a rotary evaporator.

-

Dissolve the residue in 20% aqueous KOH (e.g., 30 mL).

-

Extract the aqueous layer with MTBE (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo to yield crude L-isoleucinol.

-

Purify the crude product by distillation under reduced pressure to obtain pure L-isoleucinol as a colorless solid.[2]

Method 1: Lithium Aluminum Hydride Reduction

This protocol is a general and highly effective method for the reduction of amino acids.[1] Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere and away from moisture.

Materials:

-

L-Isoleucine

-

Lithium Aluminum Hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl Ether (Et₂O), anhydrous

-

Water

-

15% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Addition funnel

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, charge the flask with a suspension of LiAlH₄ (e.g., 1.26 mol) in anhydrous THF (e.g., 1200 mL).

-

Cool the suspension to 10 °C in an ice bath.

-

Add L-isoleucine (e.g., 0.85 mol) in portions over 30 minutes, controlling the rate of addition to manage the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath, warm the mixture to room temperature, and then heat to reflux for 16 hours.

-

Cool the reaction mixture to 10 °C in an ice bath and dilute with anhydrous ethyl ether (e.g., 1000 mL).

-

Carefully quench the reaction by the sequential and dropwise addition of water (e.g., 47 mL), followed by 15% aqueous NaOH (e.g., 47 mL), and finally water again (e.g., 141 mL).

-

Stir the resulting mixture for 30 minutes to form a granular precipitate.

-

Filter the white precipitate and wash the filter cake with ethyl ether (3 x 150 mL).

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Distill the residue under vacuum to afford pure L-isoleucinol.[1]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the general chemical transformation of L-isoleucine to L-isoleucinol.

Caption: Chemical transformation of L-isoleucine to L-isoleucinol via reduction.

Experimental Workflow Diagram

This diagram outlines the key steps in a typical laboratory synthesis and purification of L-isoleucinol.

Caption: A generalized workflow for the synthesis and purification of L-isoleucinol.

This guide provides a foundational understanding of the synthesis of L-isoleucinol from L-isoleucine. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their specific laboratory conditions and research needs. The choice of method will ultimately be guided by the desired scale, purity requirements, and safety considerations.

References

Structural Analogs of (2S,3S)-2-Amino-3-methyl-1-pentanol: A Technical Guide for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-2-Amino-3-methyl-1-pentanol, also known as L-isoleucinol, is a chiral amino alcohol derived from the essential amino acid L-isoleucine. Its unique structural features make it a valuable chiral building block in asymmetric synthesis and a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogs of L-isoleucinol, focusing on their synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for the synthesis of key analogs and relevant biological assays are presented to facilitate further research and development in this area. The structure-activity relationships of these analogs are discussed, with a particular emphasis on their potential as modulators of the p75 neurotrophin receptor (p75NTR) and as cytotoxic agents against cancer cell lines.

Introduction

Chiral amino alcohols are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. Among these, (2S,3S)-2-Amino-3-methyl-1-pentanol (L-isoleucinol) stands out due to its derivation from the naturally occurring amino acid L-isoleucine, providing a readily available source of chirality.[1] The presence of both an amino and a hydroxyl group offers two reactive sites for chemical modification, allowing for the creation of a diverse library of structural analogs with varied physicochemical and pharmacological properties.

This guide explores the landscape of L-isoleucinol analogs, categorized by modifications at the amino and hydroxyl functionalities. It aims to provide researchers and drug development professionals with a detailed resource covering synthetic strategies, tabulated quantitative data, and experimental methodologies to accelerate the discovery of new drug candidates based on this privileged scaffold.

Physicochemical Properties of (2S,3S)-2-Amino-3-methyl-1-pentanol

Understanding the fundamental physicochemical properties of the parent molecule is crucial for designing and interpreting the characteristics of its analogs.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| Appearance | White to light yellow crystalline solid or viscous liquid | [1] |

| Melting Point | Data not widely available | [2] |

| Solubility | Very soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol) | [1] |

| pKa | 12.88 ± 0.10 (Predicted) | [1] |

| LogP | -0.4 (Predicted) | [1] |

Synthesis of Structural Analogs

The synthesis of L-isoleucinol analogs primarily involves modifications at the amino and hydroxyl groups.

N-Substituted Analogs

N-alkylation and N-arylation are common strategies to introduce diverse functionalities at the amino group, which can significantly impact biological activity.

Direct N-alkylation of L-isoleucinol can be achieved using various alkylating agents such as alkyl halides or through reductive amination with aldehydes and a reducing agent. The "borrowing hydrogen" strategy, which utilizes alcohols as alkylating agents with a suitable catalyst, offers a green and efficient alternative.

N-aryl analogs can be synthesized via Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituted and unsubstituted aryl groups.

O-Substituted Analogs

Modification of the hydroxyl group, primarily through O-acylation (esterification), can alter the lipophilicity and pharmacokinetic properties of the resulting analogs.

Esterification of L-isoleucinol with carboxylic acids, acid chlorides, or anhydrides yields O-acyl derivatives. This can be performed using various catalytic methods.

Biological Activities and Structure-Activity Relationships (SAR)

Structural modifications of L-isoleucinol have led to the discovery of analogs with interesting biological profiles, particularly in the areas of neurodegenerative diseases and oncology.

Modulation of the p75 Neurotrophin Receptor (p75NTR)

The p75 neurotrophin receptor is a transmembrane protein involved in neuronal survival and death, making it a target for therapeutic intervention in neurodegenerative disorders. Some amino alcohol derivatives have been investigated as modulators of p75NTR signaling. Structure-activity relationship studies suggest that the nature of the N-substituent is critical for activity and selectivity.

Cytotoxic Activity against Cancer Cell Lines

Several studies have reported the synthesis and evaluation of β-amino alcohol derivatives as potential anticancer agents.[3][4] The cytotoxic activity is often assessed using in vitro assays such as the MTT assay against various human cancer cell lines.[5] SAR studies in this area have indicated that the nature and position of substituents on both the amino and alcohol moieties can significantly influence the potency and selectivity of the compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data for various structural analogs of L-isoleucinol and related β-amino alcohols.

Table 1: Cytotoxicity of β-Amino Alcohol Derivatives in Human Cancer Cell Lines

| Compound ID | Structure/Description | Cell Line | IC₅₀ (µM) | Reference |

| Eugenol Derivative 5 | β-amino alcohol derivative of eugenol | A549 (Lung) | ~25 | [3][4] |

| Eugenol Derivative 8 | β-amino alcohol derivative of eugenol | AGS (Gastric) | ~30 | [3][4] |

| Fatty Acid-Based β-Amino Alcohol 1 | C12 alkyl chain | HeLa (Cervical) | 15.2 | [5] |

| Fatty Acid-Based β-Amino Alcohol 2 | C14 alkyl chain | MCF7 (Breast) | 8.5 | [5] |

Table 2: Inhibition of Angiotensin-Converting Enzyme (ACE) by Amino Acid Analogs

| Compound ID | Structure/Description | IC₅₀ (nM) | Reference |

| EU-4865 | (S)(-)-1,2,3,4-tetrahydro-2-(3-mercapto-1-oxopropyl)-3-isoquinoline carboxylic acid | 41 | [6] |

| EU-5031 | (S)(-)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid | 41 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative L-isoleucinol analogs and for key biological assays.

Synthesis Protocols

This protocol describes a general method for the synthesis of N-alkyl-L-isoleucinol derivatives.

Workflow: N-Alkylation of L-Isoleucinol

Caption: General workflow for N-alkylation of L-isoleucinol.

Materials:

-

(2S,3S)-2-Amino-3-methyl-1-pentanol (L-isoleucinol) (1.0 eq)

-

Aldehyde (e.g., benzaldehyde for N-benzyl analog) (1.1 eq)

-

Sodium borohydride (1.5 eq)

-

Methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve L-isoleucinol (1.0 eq) and the corresponding aldehyde (1.1 eq) in methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated L-isoleucinol.

This protocol outlines a general method for the synthesis of L-isoleucinol esters.

Workflow: O-Acylation of L-Isoleucinol

Caption: General workflow for O-acylation of L-isoleucinol.

Materials:

-

N-Boc-(2S,3S)-2-Amino-3-methyl-1-pentanol (1.0 eq)

-

Acid chloride or anhydride (e.g., acetyl chloride for acetate ester) (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or HCl in dioxane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-Protection: Protect the amino group of L-isoleucinol with a suitable protecting group (e.g., Boc) following standard literature procedures.

-

Esterification: Dissolve N-protected L-isoleucinol (1.0 eq) and triethylamine (1.5 eq) in DCM.

-

Cool the solution to 0 °C and add the acid chloride or anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Deprotection: Dissolve the crude N-protected ester in DCM and add TFA or HCl in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired O-acylated L-isoleucinol.

Biological Assay Protocols

This protocol describes a common method to assess the cytotoxic effects of L-isoleucinol analogs on cancer cell lines.[5]

Workflow: MTT Cytotoxicity Assay

Caption: General workflow for the MTT cytotoxicity assay.

Materials:

-

Human cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (L-isoleucinol analogs) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle controls (DMSO) and untreated controls.

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Remove the medium and add 100 µL of the solubilizing solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using appropriate software.

This protocol provides a general method for assessing the binding affinity of L-isoleucinol analogs to the p75 neurotrophin receptor.[7][8]

Workflow: p75NTR Radioligand Binding Assay

Caption: General workflow for a p75NTR radioligand binding assay.

Materials:

-

Cell membranes prepared from cells overexpressing human p75NTR

-

Radioligand (e.g., [¹²⁵I]-NGF)

-

Test compounds (L-isoleucinol analogs)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a 96-well plate, add cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known p75NTR ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ values of the test compounds and subsequently calculate the Ki values using the Cheng-Prusoff equation.

Conclusion

(2S,3S)-2-Amino-3-methyl-1-pentanol serves as a versatile and valuable scaffold in medicinal chemistry. Its structural analogs, accessible through straightforward synthetic modifications, have demonstrated a range of biological activities, highlighting their potential as therapeutic agents. This technical guide has provided a comprehensive overview of the synthesis, properties, and biological evaluation of these analogs, along with detailed experimental protocols. It is anticipated that this resource will facilitate further exploration of the chemical space around L-isoleucinol and contribute to the development of novel drug candidates for various diseases. Future work should focus on expanding the library of analogs and conducting more extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic profiles.

References

- 1. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Angiotensin I converting enzyme inhibitors containing unnatural alpha-amino acid analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

Chiral Pool Synthesis of Amino Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are invaluable building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Their stereochemical integrity is crucial for biological activity, making their efficient and enantioselective synthesis a key focus in chemical research. The chiral pool, comprised of readily available and enantiopure natural products, offers a cost-effective and reliable starting point for the synthesis of these important synthons. This technical guide provides a comprehensive overview of the core strategies for synthesizing chiral amino alcohols from the chiral pool, with a focus on practical experimental protocols, quantitative data, and mechanistic understanding.

Introduction to Chiral Pool Synthesis of Amino Alcohols

The chiral pool strategy leverages the inherent chirality of natural molecules, such as amino acids, to introduce stereocenters into synthetic targets. Amino acids are particularly advantageous due to their structural diversity and the presence of both an amine and a carboxylic acid functional group, which can be selectively manipulated. The most common approach for the synthesis of 1,2-amino alcohols from this chiral pool is the reduction of the carboxylic acid moiety of an amino acid.

This guide will delve into the primary methods for this transformation, including chemical reductions and biocatalytic approaches. We will explore the nuances of protecting group strategies, reaction mechanisms, and provide detailed experimental procedures for key transformations.

Key Synthetic Strategies

Chemical Reduction of Amino Acids

The direct reduction of the carboxylic acid group of an amino acid to a primary alcohol is a fundamental and widely used method for accessing chiral amino alcohols. The choice of reducing agent is critical and depends on the specific amino acid and the presence of other functional groups.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids directly to alcohols.[1][2] This method is highly effective but requires anhydrous conditions due to the high reactivity of LiAlH₄ with protic solvents.

General Workflow for LiAlH₄ Reduction:

References

The Advent of Chirality: An In-depth Technical Guide to the Discovery and History of Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a cornerstone of modern organic chemistry and drug development, serving as indispensable building blocks for a vast array of pharmaceuticals, natural products, and chiral ligands. Their stereodefined structures are crucial for biological activity, making their enantioselective synthesis a paramount objective for chemists. This technical guide provides a comprehensive overview of the discovery and historical evolution of chiral amino alcohol synthesis, from early reliance on the chiral pool to the development of sophisticated catalytic and biocatalytic methodologies. We will delve into the seminal contributions that have shaped the field, present key experimental protocols in detail, and offer a quantitative comparison of various synthetic strategies. Furthermore, this guide will visualize critical reaction pathways and workflows to provide a deeper understanding of the underlying principles governing the stereoselective construction of these vital molecules.

A Historical Perspective: From Nature's Building Blocks to Catalytic Precision

The story of chiral amino alcohols is intrinsically linked to the broader history of stereochemistry and asymmetric synthesis. Early forays into this field were largely dependent on the "chiral pool," utilizing naturally occurring chiral molecules like amino acids and alkaloids as starting materials.

Early Developments and the Chiral Pool:

The initial methods for preparing chiral amino alcohols involved the reduction of α-amino acids or their derivatives. For instance, the reduction of N-protected amino acids with reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) provided a straightforward, albeit substrate-dependent, route to the corresponding β-amino alcohols. While effective for accessing certain stereoisomers, this approach was limited by the availability and structural diversity of natural amino acids.

The Era of Chiral Auxiliaries:

A significant leap forward came with the introduction of chiral auxiliaries , temporary stereogenic units that guide the stereochemical outcome of a reaction. In 1979, D.A. Evans developed chiral oxazolidinone auxiliaries derived from amino acids.[1] These auxiliaries, particularly the (S)-4-benzyl-2-oxazolidinone and (R)-4-phenyl-2-oxazolidinone, enabled highly diastereoselective aldol reactions, providing a reliable method for constructing syn- and anti-β-amino alcohols with excellent stereocontrol.[2] The auxiliary could be subsequently cleaved to reveal the desired chiral amino alcohol. This groundbreaking work provided a general and predictable method for asymmetric synthesis and remains a cornerstone of organic synthesis.

The Dawn of Asymmetric Catalysis:

The late 20th century witnessed a paradigm shift with the advent of asymmetric catalysis, which offered the potential for multiplying chirality from a small amount of a chiral catalyst.

-

Sharpless Asymmetric Aminohydroxylation (1998): K. Barry Sharpless and his group developed the osmium-catalyzed asymmetric aminohydroxylation (AA) of alkenes.[3] This powerful reaction allows for the direct, enantioselective synthesis of vicinal amino alcohols from readily available olefins with high enantiomeric excess (ee).[4] The use of cinchona alkaloid-derived ligands ((DHQ)₂-PHAL and (DHQD)₂-PHAL) was crucial for achieving high stereoselectivity.[5]

-

Noyori Asymmetric Hydrogenation: Ryōji Noyori's development of ruthenium-BINAP catalysts for the asymmetric hydrogenation of ketones and imines provided another powerful tool for accessing chiral alcohols and amines, including amino alcohols.[6][7] The asymmetric hydrogenation of α-amino ketones, for instance, yields chiral β-amino alcohols with high enantioselectivity.

Modern Innovations:

The 21st century has seen further refinement and innovation in the synthesis of chiral amino alcohols, with a focus on efficiency, atom economy, and sustainability.

-

Chromium-Catalyzed Cross-Couplings (2023): Recent work has demonstrated the use of chromium catalysts for the asymmetric cross aza-pinacol coupling of aldehydes and imines.[8][9][10] This method utilizes a radical-polar crossover mechanism to generate β-amino alcohols with excellent diastereo- and enantioselectivity.[11]

-

Biocatalysis with Engineered Enzymes: The use of enzymes for asymmetric synthesis has gained significant traction. Engineered amine dehydrogenases (AmDHs) have been developed for the highly enantioselective reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols.[12][13][14] This biocatalytic approach offers several advantages, including mild reaction conditions, high selectivity, and the use of environmentally benign reagents.[15]

Key Synthetic Methodologies and Experimental Protocols

This section provides detailed experimental protocols for some of the most influential and widely used methods for synthesizing chiral amino alcohols.

Evans Asymmetric Aldol Reaction using a Chiral Oxazolidinone Auxiliary

This protocol describes the synthesis of a syn-aldol adduct, which can be further processed to yield a chiral β-amino alcohol.

Experimental Protocol:

-

Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 equiv). The reaction mixture is stirred for 30 minutes at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.

-

Boron Enolate Formation and Aldol Reaction: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by triethylamine (1.2 equiv). The mixture is stirred for 30 minutes at 0 °C. The reaction is then cooled to -78 °C, and the desired aldehyde (1.2 equiv) is added. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

-

Workup and Purification: The reaction is quenched by the addition of a pH 7 buffer solution and methanol. The mixture is stirred for 15 minutes, and then the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the syn-aldol adduct.

-

Auxiliary Cleavage: The aldol adduct can be hydrolyzed with LiOH in a mixture of THF and water to yield the corresponding carboxylic acid, which can then be reduced to the amino alcohol. Alternatively, reductive cleavage with LiBH₄ directly provides the chiral amino alcohol.

Sharpless Asymmetric Aminohydroxylation

This protocol outlines the synthesis of a chiral vicinal amino alcohol from an alkene.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, tert-butanol (10 mL) and water (10 mL) are combined and stirred. To this mixture are added potassium osmate(VI) dihydrate (0.02 equiv), the chiral ligand (DHQ)₂-PHAL (0.02 equiv), and the nitrogen source, such as chloramine-T trihydrate (1.1 equiv). The mixture is stirred until all solids have dissolved.

-

Substrate Addition: The alkene (1.0 equiv) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by TLC. Upon completion, sodium sulfite (1.5 g) is added, and the mixture is stirred for 30 minutes.

-

Workup and Purification: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the chiral amino alcohol.

Biocatalytic Reductive Amination using an Engineered Amine Dehydrogenase (AmDH)

This protocol describes the enzymatic synthesis of a chiral amino alcohol from an α-hydroxy ketone.

Experimental Protocol:

-

Reaction Mixture Preparation: In a temperature-controlled vessel, a buffer solution (e.g., 1 M NH₄Cl/NH₃·H₂O, pH 8.5) is prepared. To this buffer are added the α-hydroxy ketone substrate (e.g., 100 mM), NAD⁺ (1 mM), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Enzyme Addition: The engineered amine dehydrogenase (AmDH) is added to the reaction mixture as a purified enzyme or as a whole-cell catalyst.

-

Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Reaction Monitoring and Workup: The reaction progress is monitored by HPLC or GC. Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The product can be extracted from the aqueous phase with an organic solvent.

-

Purification: The extracted product is purified by standard techniques such as column chromatography or crystallization.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of chiral amino alcohols using various key methodologies.

Table 1: Evans Asymmetric Aldol Reaction

| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | (S)-4-benzyl-2-oxazolidinone | >99:1 | 95 |

| Isobutyraldehyde | (S)-4-benzyl-2-oxazolidinone | 98:2 | 88 |

| Propionaldehyde | (R)-4-phenyl-2-oxazolidinone | >99:1 | 92 |

Table 2: Sharpless Asymmetric Aminohydroxylation

| Alkene | Ligand | Enantiomeric Excess (ee, %) | Yield (%) |

| Styrene | (DHQ)₂-PHAL | 99 | 90 |

| 1-Hexene | (DHQD)₂-PHAL | 95 | 85 |

| Methyl cinnamate | (DHQ)₂-PHAL | 98 | 92 |

Table 3: Biocatalytic Reductive Amination with Amine Dehydrogenase

| Substrate (α-hydroxy ketone) | Enzyme | Enantiomeric Excess (ee, %) | Conversion (%) |

| 1-Hydroxy-2-butanone | Engineered AmDH | >99 | 99 |

| 2-Hydroxyacetophenone | Engineered AmDH | >99 | 95 |

| 3-Hydroxy-2-butanone | Engineered AmDH | >99 | 98 |

Table 4: Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling

| Aldehyde | Imine | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |

| Benzaldehyde | N-Tosylbenzaldimine | >20:1 | 99 | 95 |

| 4-Chlorobenzaldehyde | N-Tosyl-4-chlorobenzaldimine | >20:1 | 98 | 92 |

| Cyclohexanecarboxaldehyde | N-Tosylbenzaldimine | 15:1 | 97 | 88 |

Visualizing the Pathways: Workflows and Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the logical flow and key steps of important synthetic strategies for chiral amino alcohols.

Caption: Logical workflow of the Evans asymmetric aldol reaction.

Caption: Catalytic cycle for the Sharpless asymmetric aminohydroxylation.

Caption: Biocatalytic pathway for chiral amino alcohol synthesis.

Conclusion and Future Outlook

The journey of discovering and synthesizing chiral amino alcohols showcases the remarkable progress of organic chemistry. From humble beginnings relying on nature's own chiral molecules, the field has evolved to a state where chemists can design and execute highly complex and stereoselective syntheses with remarkable precision. The development of chiral auxiliaries, asymmetric catalysis, and biocatalysis has provided a powerful and diverse toolkit for accessing these invaluable compounds.

Looking ahead, the field is poised for further advancements. The development of more sustainable and atom-economical catalytic systems will continue to be a major focus. Biocatalysis, with its potential for unparalleled selectivity and mild reaction conditions, is expected to play an even more prominent role in industrial-scale synthesis. Furthermore, the integration of computational chemistry and machine learning will likely accelerate the discovery of new catalysts and the optimization of reaction conditions. The continued innovation in the synthesis of chiral amino alcohols will undoubtedly fuel further discoveries in medicine and materials science, solidifying their importance as master keys to molecular chirality.

References

- 1. Evans aldol ppt | PPTX [slideshare.net]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of (2S,3S)-2-Amino-3-methyl-1-pentanol

Disclaimer: Limited direct experimental data for (2S,3S)-2-Amino-3-methyl-1-pentanol is available in the public domain. This guide synthesizes known information for this compound and related amino alcohols to provide a comprehensive overview and standardized protocols for its characterization. The experimental procedures outlined are adapted from established methodologies for similar molecules and should be validated for this specific compound.

Introduction

(2S,3S)-2-Amino-3-methyl-1-pentanol, also known as L-isoleucinol, is a chiral amino alcohol derived from the essential amino acid L-isoleucine. Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a valuable chiral building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents and chiral ligands for catalysis. Understanding the solubility and stability of this compound is critical for its effective use in drug formulation, process development, and for ensuring its quality and shelf-life.

This technical guide provides a summary of the available physicochemical properties, outlines detailed experimental protocols for determining solubility and stability, and discusses potential degradation pathways.

Physicochemical Properties

A summary of the known physical and chemical properties of (2S,3S)-2-Amino-3-methyl-1-pentanol is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | [1][2] |

| Molecular Weight | 117.19 g/mol | [1][2] |

| Appearance | Solid | [1] |

| CAS Number | 24629-25-2 | [2] |

| Melting Point | 36-39 °C (lit.) | [3] |

| Boiling Point | 97 °C at 14 mmHg (lit.) | [3] |

| Density | 0.949 g/cm³ (estimate) | [3] |

| Refractive Index | n20/D 1.4589 (lit.) | [3] |

Solubility Profile

Qualitative Solubility Data

| Solvent | Expected Solubility | Rationale |

| Water | Soluble to Very Soluble | The hydrophilic amino and hydroxyl groups can form hydrogen bonds with water. Related amino alcohols are reported to be soluble in water. |

| Ethanol, Methanol | Soluble | The compound is expected to be soluble in lower-chain alcohols due to its polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for a wide range of organic compounds. |

| Dichloromethane (DCM) | Sparingly Soluble to Soluble | The non-polar alkyl chain may provide some solubility in less polar solvents. |

| Hexane, Toluene | Sparingly Soluble to Insoluble | Expected to have low solubility in non-polar hydrocarbon solvents. |

Experimental Protocol for Solubility Determination (Equilibrium Method)

This protocol is adapted from standard methods for determining the solubility of chemical compounds.[4]

Objective: To determine the equilibrium solubility of (2S,3S)-2-Amino-3-methyl-1-pentanol in a specific solvent at a controlled temperature.

Materials:

-

(2S,3S)-2-Amino-3-methyl-1-pentanol

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)), as the compound lacks a strong UV chromophore.

Methodology:

-

Preparation: Add an excess amount of (2S,3S)-2-Amino-3-methyl-1-pentanol to a vial containing a known volume of the test solvent. Ensure there is visible undissolved solid.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted supernatant using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mol/L.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

The stability of (2S,3S)-2-Amino-3-methyl-1-pentanol is crucial for its handling, storage, and application. As an amino alcohol, it is susceptible to degradation under certain conditions.

Potential Degradation Pathways:

-

Oxidation: The primary amine and primary alcohol moieties can be susceptible to oxidation. The amine can be oxidized to form nitroso or nitro compounds, while the alcohol can be oxidized to an aldehyde or carboxylic acid.

-

Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates.

-

Maillard Reaction: In the presence of reducing sugars, the primary amine can undergo Maillard reactions, leading to browning and the formation of complex products.

-

Acid/Base Instability: While generally stable at neutral pH, extreme acidic or basic conditions could potentially lead to degradation, though specific pathways for this compound are not well-documented.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and determine the stability-indicating nature of an analytical method.[4]

Objective: To investigate the stability of (2S,3S)-2-Amino-3-methyl-1-pentanol under various stress conditions.

Materials:

-

(2S,3S)-2-Amino-3-methyl-1-pentanol stock solution of known concentration.

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M).

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M).

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%).

-

Temperature-controlled ovens or water baths.

-

Photostability chamber.

-

Validated stability-indicating HPLC method.

Methodology:

-

Preparation: Prepare aliquots of the stock solution for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).

-

Oxidation: Add H₂O₂ to an aliquot to achieve a final concentration of 3%. Keep at room temperature.

-

Thermal Stress: Incubate an aliquot at an elevated temperature (e.g., 60°C or higher).

-

Photostability: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

References

A Comprehensive Technical Guide to the Stereochemistry of L-Isoleucinol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry, synthesis, and physicochemical properties of L-Isoleucinol and its three stereoisomers: D-Isoleucinol, L-Alloisoleucinol, and D-Alloisoleucinol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visualizations of key molecular relationships.

Introduction to Isoleucinol Stereoisomers

L-Isoleucinol, systematically named (2S,3S)-2-amino-3-methylpentan-1-ol, is a chiral amino alcohol derived from the essential amino acid L-isoleucine.[1][2][3] The presence of two stereogenic centers at the C2 and C3 positions gives rise to four distinct stereoisomers. These isomers, which include two pairs of enantiomers and two pairs of diastereomers, possess unique three-dimensional arrangements that influence their physical, chemical, and biological properties.[1] Understanding the nuances of each stereoisomer is critical in fields such as asymmetric synthesis, where they serve as valuable chiral building blocks, and in pharmacology, where stereochemistry often dictates therapeutic efficacy and safety.[1][]

The four stereoisomers of isoleucinol are:

-

L-Isoleucinol ((2S,3S)-2-amino-3-methylpentan-1-ol): The enantiomer derived from the naturally occurring amino acid L-isoleucine.

-

D-Isoleucinol ((2R,3R)-2-amino-3-methylpentan-1-ol): The enantiomer of L-Isoleucinol.

-

L-Alloisoleucinol ((2S,3R)-2-amino-3-methylpentan-1-ol): A diastereomer of L-Isoleucinol.

-

D-Alloisoleucinol ((2R,3S)-2-amino-3-methylpentan-1-ol): The enantiomer of L-Alloisoleucinol and a diastereomer of L-Isoleucinol.

Physicochemical Properties

The distinct spatial arrangement of atoms in each isoleucinol stereoisomer results in different physical and chemical properties. A summary of available quantitative data is presented below for easy comparison. Note that experimentally determined data for all isomers is not consistently available in the literature.

| Property | L-Isoleucinol ((2S,3S)) | D-Isoleucinol ((2R,3R)) | L-Alloisoleucinol ((2S,3R)) | D-Alloisoleucinol ((2R,3S)) |

| Molecular Formula | C₆H₁₅NO | C₆H₁₅NO | C₆H₁₅NO | C₆H₁₅NO |

| Molecular Weight ( g/mol ) | 117.19 | 117.19 | 117.19 | 117.19 |

| Melting Point (°C) | 36-39[5] | Data not available | Data not available | Data not available |

| Boiling Point (°C) | 97 at 14 mmHg[5] | Data not available | Data not available | Data not available |

| Specific Optical Rotation ([α]²⁰/D) | +4.0° (c=1.6 in ethanol)[5] | Data not available | Data not available | Data not available |

| Refractive Index (n²⁰/D) | 1.4589[5] | Data not available | Data not available | Data not available |

Stereochemical Relationships and Synthesis Overview

The stereoisomers of isoleucinol are synthetically accessible through the reduction of the corresponding isoleucine stereoisomers. This relationship provides a reliable method for producing these chiral amino alcohols with high stereochemical fidelity. The following diagram illustrates the relationship between the isoleucine precursors and their resulting isoleucinol products.

Experimental Protocols

Synthesis of Isoleucinol Stereoisomers by Reduction of Corresponding Amino Acids

This protocol provides a general method for the reduction of isoleucine stereoisomers to their corresponding amino alcohols using lithium aluminum hydride (LiAlH₄). This procedure is adapted from a known method for the reduction of L-valine to L-valinol and is applicable to all four stereoisomers of isoleucine.[6]

Materials:

-

L-Isoleucine, D-Isoleucine, L-Alloisoleucine, or D-Alloisoleucine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

-

Ice bath

-

Mechanical stirrer

Procedure:

-

Set up an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Flush the apparatus with dry nitrogen to ensure an inert atmosphere.

-

Suspend lithium aluminum hydride (1.5 molar equivalents) in anhydrous THF under nitrogen.

-

Cool the suspension to 10°C using an ice bath.

-

Add the corresponding isoleucine stereoisomer (1 molar equivalent) in portions over a 30-minute period, controlling the rate of addition to manage the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then reflux for 16 hours.

-

Cool the reaction mixture to 10°C with an ice bath and dilute with an equal volume of anhydrous diethyl ether.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Caution: This process is highly exothermic and generates hydrogen gas.

-

Stir the resulting mixture for 30 minutes to allow for the formation of a granular precipitate of aluminum salts.

-

Filter the white precipitate and wash the filter cake with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude isoleucinol by vacuum distillation.

Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The enantiomeric and diastereomeric purity of the synthesized isoleucinols can be determined by HPLC using a chiral stationary phase (CSP). A general workflow for this analysis is outlined below.

Protocol Outline:

-

Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is often effective for the separation of underivatized amino alcohols.

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer, often with a small amount of acid or base to improve peak shape. The optimal mobile phase composition must be determined empirically.

-

Detection: UV detection is suitable if the isoleucinol is derivatized with a chromophore. Otherwise, mass spectrometry (MS) or a charged aerosol detector (CAD) can be used.

-

Analysis: The enantiomeric excess (% ee) and diastereomeric ratio (dr) are calculated by integrating the peak areas of the corresponding stereoisomers in the chromatogram.

Biological and Pharmaceutical Relevance

While specific signaling pathways for the isoleucinol isomers are not well-documented, the parent amino acids have known biological activities. L-Isoleucine is an essential amino acid involved in protein synthesis, muscle metabolism, and the regulation of blood sugar.[] Derivatives of isoleucine have been investigated for their potential as anticancer, antibacterial, and antifungal agents.[7]

The chiral purity of amino acid derivatives is of utmost importance in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. The isoleucinols, as chiral building blocks, are valuable in the synthesis of complex molecules where precise stereochemical control is necessary to ensure the desired biological activity.[1] Their application in peptide synthesis and as chiral auxiliaries underscores their importance in the pharmaceutical industry.[5]

References

- 1. (2S)-2-amino-3-methylpentan-1-ol | Benchchem [benchchem.com]

- 2. (2S,3S)-2-amino-3-methylpentan-1-ol [stenutz.eu]

- 3. (2S,3S)-2-Amino-3-methyl-1-pentanol | C6H15NO | CID 2724027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(+)-Isoleucinol 97 24629-25-2 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes: Asymmetric Synthesis Utilizing (2S,3S)-2-Amino-3-methyl-1-pentanol as a Chiral Auxiliary

Introduction

(2S,3S)-2-Amino-3-methyl-1-pentanol, also known as L-Isoleucinol, is a chiral amino alcohol derived from the naturally occurring amino acid L-isoleucine. Its structure incorporates two adjacent stereocenters, making it a valuable candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer.[1] This strategy is a cornerstone in the stereoselective synthesis of complex molecules, particularly in the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect.